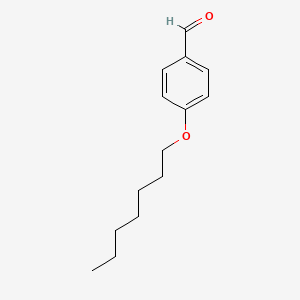

4-(Heptyloxy)benzaldehyde

Description

Overview of 4-(Heptyloxy)benzaldehyde as a Benzoyl Derivative in Advanced Materials Research

This compound, a derivative of benzaldehyde (B42025), has garnered attention in materials science for its potential in creating advanced materials with unique properties. The presence of the seven-carbon heptyloxy chain provides a crucial balance between hydrophobicity and molecular flexibility, a feature particularly valuable in the design of liquid crystals and other specialized materials. cymitquimica.com The systematic modification of substituents at the para-position of benzaldehyde is a known strategy to fine-tune the physical properties of the resulting derivatives for specific applications. The specific length of the heptyloxy chain in this compound influences its mesophase behavior, a key characteristic for its application in liquid crystal technologies. aps.org

Significance in Organic Chemistry, Pharmacology, and Materials Science

The importance of this compound spans several scientific disciplines due to its distinct structural features.

Organic Chemistry: In organic synthesis, this compound is an essential building block. Its aldehyde functional group is reactive and can participate in numerous chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. These reactions are fundamental for creating more complex organic molecules. evitachem.com The heptyloxy group modifies the compound's solubility and reactivity in different chemical environments.

Pharmacology: While direct pharmacological applications are a subject of ongoing investigation, derivatives synthesized from this compound are of interest in medicinal chemistry and drug development. evitachem.com Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and antifungal properties. mdpi.comresearchgate.net The lipophilic nature imparted by the heptyloxy chain can influence how these derivatives interact with biological membranes and proteins, potentially affecting their absorption and mechanism of action. evitachem.comfrontiersin.org

Materials Science: As mentioned, this compound is explored for its use in advanced materials. Its molecular structure is conducive to the formation of liquid crystalline phases, which are crucial for displays and optical devices. The interplay between the rigid benzaldehyde core and the flexible alkyl chain is key to designing materials with specific thermal and electronic properties.

Role as a Key Intermediate and Building Block in Synthetic Methodologies

This compound serves as a key intermediate and versatile building block for synthesizing a wide array of more complex molecules. evitachem.com Its utility stems from the reactivity of the aldehyde group, which readily undergoes reactions to form new carbon-carbon and carbon-nitrogen bonds.

One of the most common synthetic applications is the preparation of Schiff bases (imines). This involves the condensation reaction between this compound and a primary amine. nih.govyoutube.com Schiff bases are themselves valuable intermediates in the synthesis of various heterocyclic compounds and are studied for their own biological and material properties. ijmcmed.org

The synthesis of this compound itself is typically achieved through the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with a heptyl halide, such as 1-bromoheptane (B155011), under basic conditions. An alternative, though less common, route involves the oxidation of 4-(heptyloxy)benzyl alcohol.

Research Findings

The unique properties of this compound are often highlighted when compared to its analogues with different alkyl chain lengths. The length of the alkoxy chain significantly influences physical properties such as melting point, boiling point, and liquid crystalline behavior.

| Compound | Alkyl Chain Length | Significance of Chain Length |

| This compound | 7 carbons | Provides an optimal balance of hydrophobicity and flexibility, making it suitable for liquid crystal applications. |

| 4-(Pentyloxy)benzaldehyde | 5 carbons | A similar structure but the shorter chain results in different physical properties and mesophase behavior. |

| 4-(Butoxy)benzaldehyde | 4 carbons | Another analogue with an even shorter alkyl chain, further altering its material and chemical characteristics. |

| 4-(Methoxy)benzaldehyde | 1 carbon | The short methoxy (B1213986) group leads to significantly different properties compared to the long-chain heptyloxy derivative. |

Structure

3D Structure

Properties

IUPAC Name |

4-heptoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCKMIZXHKVONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067345 | |

| Record name | Benzaldehyde, 4-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27893-41-0 | |

| Record name | 4-(Heptyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27893-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(heptyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027893410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(heptyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(heptyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Strategies and Methodologies for 4 Heptyloxy Benzaldehyde

Alkylation Approaches in 4-(Heptyloxy)benzaldehyde Synthesis

Alkylation, the transfer of an alkyl group, is a cornerstone in the synthesis of this compound. The most prevalent method is the Williamson ether synthesis, which offers a reliable route to the target molecule.

The Williamson ether synthesis is a widely used method for preparing ethers. In the context of this compound synthesis, this involves the reaction of the phenoxide ion of 4-hydroxybenzaldehyde (B117250) with a heptyl halide.

While direct reaction with heptyl alcohol is less common, a related process known as reductive etherification can be employed. For instance, the reductive etherification of 4-hydroxybenzaldehyde has been demonstrated with other alcohols like isopropanol, catalyzed by zirconium and hafnium complexes. osti.gov This suggests that a similar catalytic system could potentially facilitate the reaction between 4-hydroxybenzaldehyde and heptyl alcohol to form the corresponding ether.

A more direct and widely documented approach involves the use of a heptyl halide, such as 1-bromoheptane (B155011). The synthesis of various 4-alkoxy benzaldehydes has been achieved by reacting 4-hydroxybenzaldehyde with the appropriate bromoalkane. taylorandfrancis.com This reaction follows a typical Williamson ether synthesis pathway where the phenoxide, generated from 4-hydroxybenzaldehyde, acts as a nucleophile and attacks the electrophilic carbon of 1-bromoheptane, displacing the bromide ion.

In the alkylation of 4-hydroxybenzaldehyde, potassium carbonate (K₂CO₃) and dimethylformamide (DMF) play crucial roles. chemspider.comresearchgate.net Potassium carbonate is a commonly used base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion. chemspider.comnih.gov DMF is a polar aprotic solvent that effectively solvates the cation, leaving the phenoxide ion relatively free to participate in the nucleophilic substitution reaction. chemspider.com The use of K₂CO₃ in DMF is a standard condition for many Williamson ether syntheses, providing good yields of the desired ether product. chemspider.comresearchgate.netnih.gov For example, a solution of 4-hydroxybenzaldehyde, an alkyl bromide, and potassium carbonate in dry DMF is heated to facilitate the reaction. chemspider.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Condition |

| 4-Hydroxybenzaldehyde | 1-Bromoheptane | Potassium Carbonate | Dimethylformamide (DMF) | Heating with stirring chemspider.com |

The etherification of 4-hydroxybenzaldehyde is a critical precursor step in the synthesis of not only this compound but also a wide range of other valuable organic compounds. osti.govchemicalbook.com 4-Hydroxybenzaldehyde itself is an important intermediate in the production of pharmaceuticals, fragrances, and liquid crystals. taylorandfrancis.comchemicalbook.com By converting the hydroxyl group to an ether, the properties of the molecule are significantly altered, opening up avenues for further chemical transformations. The resulting alkoxybenzaldehydes are key building blocks for more complex molecules. taylorandfrancis.com

Williamson Ether Synthesis for this compound

Targeted Functionalization and Derivatization Studies of this compound

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its derivatization into other important classes of organic compounds.

One significant derivatization is the Knoevenagel condensation . This reaction involves the coupling of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. sigmaaldrich.comthermofisher.comtaylorandfrancis.com This method is instrumental in forming new carbon-carbon bonds and is used to synthesize α,β-unsaturated compounds. sigmaaldrich.comtaylorandfrancis.com Various catalysts, including amines and their salts, can be employed to facilitate this reaction. taylorandfrancis.com

Another important reaction is the Claisen-Schmidt condensation , which is used to synthesize chalcones. researchgate.netjetir.orgnih.govrjpbcs.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde, such as this compound, with an acetophenone (B1666503) or another suitable ketone. researchgate.netjetir.orgnih.gov The resulting chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are precursors to flavonoids and other biologically active molecules. jetir.orgnih.gov

Furthermore, this compound can undergo reaction with primary amines to form imines , which contain a carbon-nitrogen double bond. youtube.comyoutube.comrsc.org This reaction is typically acid-catalyzed and is reversible, with the removal of water driving the equilibrium towards the imine product. youtube.comrsc.org Imines are valuable intermediates in organic synthesis. rsc.org

Table 2: Functionalization Reactions of this compound

| Reaction Name | Reactant(s) | Product Type | Key Features |

| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated compounds | C-C bond formation, base-catalyzed sigmaaldrich.comthermofisher.comtaylorandfrancis.com |

| Claisen-Schmidt Condensation | Acetophenone or other ketone | Chalcones | Base-catalyzed, forms 1,3-diaryl-2-propen-1-one core researchgate.netjetir.orgnih.gov |

| Imine Formation | Primary amine | Imines | Acid-catalyzed, forms C=N double bond youtube.comyoutube.comrsc.org |

Condensation Reactions with this compound

Condensation reactions involving this compound are a cornerstone of its synthetic utility. These reactions typically involve the reaction of the aldehyde with a nucleophile, often followed by the elimination of a small molecule, such as water, to form a new, more complex molecule.

The reaction of this compound with primary amines is a classic example of a condensation reaction that leads to the formation of Schiff bases, also known as imines. These compounds are characterized by a carbon-nitrogen double bond (azomethine group) and are integral to the synthesis of various heterocyclic compounds and liquid crystals.

Benzylidene-based molecules containing azomethine units are a class of compounds that have been extensively studied for their liquid crystalline properties. The synthesis of these molecules often involves the condensation of this compound with a primary amine. For instance, the reaction of this compound with a suitable amine can yield compounds with two Schiff base linking units. iaea.org These molecules are of interest for their potential applications in display technologies and other advanced materials. Hydrazones, which also contain an azomethine structure, are another important class of compounds synthesized from benzaldehydes and are recognized as crucial building blocks in medicinal chemistry. mdpi.com

A more complex application of Schiff base formation is the synthesis of N'-Benzylidene-2-(4-(2-((4-(heptyloxy)benzylidene)amino)-5H-thiazolo[4,3-b] Current time information in Bangalore, IN.gordon.edumdpi.comthiadiazol-5-yl)phenoxy)acetohydrazide derivatives. This multi-step synthesis involves the initial reaction of this compound to form a Schiff base, which is then incorporated into a larger, more complex heterocyclic framework. The resulting molecules are being investigated for their potential biological activities, highlighting the importance of this compound as a precursor for drug discovery.

The condensation of this compound with 1,4-phenylenediamine is a key reaction for the synthesis of symmetrical Schiff bases. In a typical procedure, two equivalents of this compound react with one equivalent of 1,4-phenylenediamine to produce N,N'-bis(4-heptyloxybenzylidene)-1,4-phenylenediamine. This reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of glacial acetic acid. The resulting compounds are often investigated for their liquid crystalline properties. For example, the condensation of 4-heptyloxybenzaldehyde with 1,4-phenylenediamine has been shown to produce nematic liquid crystal phases. iaea.org

| Reactants | Product | Key Findings | Reference |

| This compound, 1,4-Phenylenediamine | N,N'-bis(4-heptyloxybenzylidene)-1,4-phenylenediamine | The resulting compound exhibits nematic liquid crystal properties. | iaea.org |

The synthesis of 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine is another example of the utility of this compound in the construction of complex heterocyclic molecules. This synthesis involves the condensation of this compound with a primary amine that is part of a thiazole (B1198619) ring system. The resulting Schiff base is a key intermediate in the synthesis of compounds that are being explored for their potential biological activities. The synthesis of related 2-amino-4-substituted-1,3-thiazole derivatives has been reported, often involving the reaction of an α-haloketone with thiourea. researchgate.netnanomedicine-rj.comchemicalbook.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a variation of the aldol (B89426) condensation and is a powerful tool for the formation of α,β-unsaturated ketones, also known as chalcones.

In the context of this compound, the Claisen-Schmidt condensation involves its reaction with a ketone, such as acetone (B3395972) or acetophenone, in the presence of a base like sodium hydroxide (B78521). gordon.edunih.gov The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated ketone. magritek.com These reactions can be carried out under various conditions, including solvent-free methods using solid sodium hydroxide as a catalyst. nih.gov The resulting chalcone (B49325) derivatives are of interest for their potential applications in materials science and medicinal chemistry.

| Reactants | Catalyst | Product Type | Key Features | Reference |

| This compound, Acetone | Sodium Hydroxide | α,β-Unsaturated Ketone (Chalcone) | Formation of a new carbon-carbon bond, dehydration to form a double bond. | gordon.edunih.gov |

| This compound, Cycloalkanone | Solid Sodium Hydroxide | α,α'-bis-(substituted-benzylidene)cycloalkanones | Solvent-free reaction conditions, high yields. | nih.gov |

Claisen-Schmidt Condensation Reactions Utilizing this compound

Synthesis of Chalcone Derivatives

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. researchgate.net This reaction typically involves the condensation of an appropriately substituted acetophenone with an aldehyde, such as this compound. researchgate.net

Reaction with Acetophenone in Basic Media

The synthesis of chalcone derivatives from this compound can be achieved by reacting it with acetophenone in a basic medium. nih.govresearchgate.net The Claisen-Schmidt condensation is a key carbon-carbon bond-forming reaction for producing 1,3-diaryl-2-propen-1-ones, the core structure of chalcones. rjpbcs.com

A general procedure involves dissolving the benzaldehyde (B42025) derivative and an acetophenone derivative in a solvent like rectified spirit or ethanol. researchgate.netchegg.com A base, commonly a sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, is then added dropwise while stirring vigorously. researchgate.netnih.gov The reaction is typically maintained at a controlled temperature, often between 20-25°C, using a cold-water bath. researchgate.net The reaction mixture is stirred for several hours, after which it is neutralized, leading to the precipitation of the crude chalcone. researchgate.net This crude product can then be filtered, dried, and purified, often by recrystallization from a suitable solvent like ethanol or by column chromatography. researchgate.netrsc.org

The mechanism involves the formation of an enolate from the acetophenone in the presence of the base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting aldol addition product readily dehydrates to form the stable α,β-unsaturated ketone, or chalcone. scielo.org.bo

Optimization of Reaction Conditions and Yields

The efficiency and yield of chalcone synthesis can be significantly influenced by various reaction parameters. Key factors that can be optimized include the choice of catalyst, solvent, reaction time, and temperature. asianpubs.orgnih.gov

Catalyst and Solvent Systems: While aqueous sodium hydroxide or potassium hydroxide in ethanol are classic choices, other systems have been explored. researchgate.netnih.gov For instance, the use of polyethylene (B3416737) glycol (PEG)-400 as a recyclable solvent has been reported for Claisen-Schmidt condensations. rjpbcs.com Solvent-free methods, where reactants are ground together with a solid base like NaOH, have also been developed as an environmentally friendly alternative. rsc.org

Temperature and Reaction Time: The reaction is often conducted at room temperature or slightly below to control the reaction rate and minimize side reactions. researchgate.net Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and potentially increase yields. asianpubs.org Optimization studies have shown that adjusting the microwave power and irradiation time can lead to maximized product formation. asianpubs.org For example, in one study, the optimal yield for a dihydroxychalcone was achieved at a microwave power of 750W for 90 seconds. asianpubs.org

Influence of Substituents: The electronic nature of the substituents on both the benzaldehyde and acetophenone rings can affect the reaction rate and yield. Electron-donating groups on the benzaldehyde may slow down the reaction, while electron-withdrawing groups can accelerate it.

Yields: Under optimized conditions, the yields of chalcone synthesis can be quite high, often ranging from moderate to excellent. nih.gov For some chalcone derivatives prepared via Claisen-Schmidt condensation, yields have been reported to be in the range of 93-97%. nih.gov

Table 1: Optimization of Microwave-Assisted Chalcone Synthesis

| Microwave Power (Watt) | Condensing Agent | Reaction Time (s) | Yield (%) |

|---|---|---|---|

| 750 | KOH (12 N, 8 mL) | 90 | 82 |

| 600 | KOH (12 N, 8 mL) | 90 | 72 |

| 450 | KOH (12 N, 8 mL) | 90 | 65 |

| 300 | KOH (12 N, 8 mL) | 90 | 55 |

| 180 | KOH (12 N, 8 mL) | 90 | 50 |

Data derived from a study on the synthesis of 4,4'-dihydroxychalcone, illustrating the effect of microwave power on yield. asianpubs.org

Reductive Amination with this compound for Pyrrolidine (B122466) Intermediates

Reductive amination is a powerful method for forming carbon-nitrogen bonds. While specific examples detailing the reductive amination of this compound to form pyrrolidine intermediates were not found in the provided search results, the general principles of this reaction are well-established. The aldehyde group of this compound can react with an amine to form an imine or a Schiff base, which is then reduced in situ to the corresponding amine. To form a pyrrolidine ring, a bifunctional amine would be required, leading to a cyclization reaction.

Oxidation and Reduction Pathways of this compound

The aldehyde functional group in this compound is readily susceptible to both oxidation and reduction, providing pathways to other valuable compounds.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-(heptyloxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation of benzaldehydes can proceed through a one-electron hydrogen-atom transfer (HAT) mechanism, as has been studied with certain ruthenium complexes. nih.gov Another classic reaction is the Cannizzaro reaction, where in the presence of a strong base, one molecule of the aldehyde is oxidized to a carboxylic acid while a second is reduced to an alcohol. scribd.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-(heptyloxy)benzyl alcohol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Palladium-Catalyzed Coupling Reactions of Benzaldehyde Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to create a substituted alkene. wikipedia.org While this compound itself is not a typical substrate for the Heck reaction, its derivatives, particularly aryl halides, are. For instance, a bromo-substituted derivative of a benzaldehyde could undergo a Heck reaction.

The general mechanism of the Heck reaction involves a catalytic cycle with a palladium(0) species. wikipedia.orglibretexts.org The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex. libretexts.org

Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. libretexts.org

Syn-Elimination (β-Hydride Elimination): A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a palladium-hydride species. libretexts.org

Reductive Elimination: The palladium(0) catalyst is regenerated by a base, which facilitates the reductive elimination of H-X from the palladium-hydride species. libretexts.org

The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to broaden the scope of this reaction. organic-chemistry.org For example, phosphine-free catalyst systems and reactions in aqueous media or ionic liquids have been reported to be effective. wikipedia.orgorganic-chemistry.orgnih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orgyoutube.comyoutube.com The mild reaction conditions, including the possibility of running the reaction at room temperature, make it a valuable tool in organic synthesis. wikipedia.orgnih.gov

In the context of synthesizing derivatives related to this compound, a Sonogashira coupling could be envisioned where a suitably protected 4-halobenzaldehyde derivative is coupled with a terminal alkyne. The heptyloxy group would already be in place on the benzaldehyde ring. The reaction is tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. youtube.com

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

Recent advancements have explored the use of more sustainable and cost-effective catalysts, such as iron and cobalt, as alternatives to palladium. nih.gov For instance, iron-catalyzed Sonogashira couplings have been reported, and cobalt nanoparticles have also shown catalytic activity for this transformation. nih.gov Additionally, copper-free Sonogashira variants have been developed, which proceed through a slightly different mechanism involving a π-alkyne-palladium complex. libretexts.org

A hypothetical Sonogashira reaction for a related synthesis is outlined below:

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Product |

| 1-Iodo-4-(heptyloxy)benzene | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | Triethylamine | 1-(Heptyloxy)-4-(phenylethynyl)benzene |

C-H Borylation Strategies

C-H borylation has emerged as a powerful strategy for the functionalization of aromatic compounds. rsc.org This method allows for the direct conversion of a carbon-hydrogen bond into a carbon-boron bond, typically using an iridium-based catalyst. rsc.org The resulting organoboron compounds are highly versatile intermediates that can be further transformed into a wide array of functional groups.

For the synthesis of this compound derivatives, a C-H borylation reaction could be applied to 4-heptyloxybenzaldehyde itself or a precursor. The directing effect of the heptyloxy and aldehyde groups would influence the regioselectivity of the borylation. The resulting boronic acid or ester could then be used in subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce additional substituents onto the aromatic ring. This approach is particularly valuable for creating molecular diversity from a common starting material. rsc.org

The general scheme for a C-H borylation reaction is as follows:

| Substrate | Borylation Reagent | Catalyst | Product |

| Aromatic Compound (e.g., Anisole (B1667542) derivative) | Bis(pinacolato)diboron (B₂pin₂) | [Ir(cod)OMe]₂ / dtbpy | Arylboronic ester |

Methodological Advancements in Synthesis

Beyond specific reaction types, broader methodological advancements are crucial for ensuring the quality and scalability of chemical manufacturing processes.

Strategies for Mitigating Batch-to-Batch Variability

Batch-to-batch variability is a significant challenge in chemical production, potentially impacting product quality, efficacy, and safety. nih.gov For a compound like this compound, consistency is critical, especially if it is used as an intermediate in the synthesis of materials with precise properties, such as liquid crystals.

One key strategy for mitigating this variability is the implementation of robust process analytical technology (PAT). This involves the online, in-line, or at-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure the process remains within a defined design space.

Chromatographic fingerprinting, coupled with multivariate statistical analysis like Principal Component Analysis (PCA), can be a powerful tool for evaluating the consistency of chemical composition between batches. nih.gov By establishing a model based on data from normal production batches, outliers can be identified and the sources of variation investigated. nih.gov The use of Hotelling T² and DModX control charts can provide a statistical measure of whether a batch is in control. nih.gov

Key strategies include:

Strict Control of Raw Material Quality: Ensuring the purity and consistency of starting materials and reagents.

Precise Control of Reaction Conditions: Tightly controlling parameters such as temperature, pressure, reaction time, and agitation speed.

In-Process Controls (IPCs): Implementing analytical checks at various stages of the manufacturing process to monitor the progress of the reaction and the formation of impurities.

Standardized Operating Procedures (SOPs): Detailed and validated procedures for all manufacturing steps to minimize human error.

Industrial Scale Synthesis Considerations (e.g., continuous flow reactors, solvent recycling)

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, and sustainability.

Continuous Flow Reactors:

Continuous flow chemistry, or microreaction technology, offers several advantages over traditional batch processing for industrial-scale synthesis. chim.it In a continuous flow reactor, reactants are continuously pumped through a network of small channels or tubes where the reaction takes place. chim.italmacgroup.com This technology provides:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is particularly beneficial for highly exothermic or fast reactions. chim.italmacgroup.com

Improved Safety: The small reactor volume means that only a small amount of hazardous material is present at any given time, reducing the risk of accidents. chim.it

Increased Yield and Purity: The precise control over reaction parameters often leads to higher yields and selectivity, with fewer byproducts. chim.it

Seamless Scale-Up: Scaling up a continuous process can often be achieved by "numbering up" (running multiple reactors in parallel) or by running the reactor for a longer period, which can be more straightforward than scaling up a batch reactor. chim.itgoogle.comanl.gov

Solvent Recycling:

The use of large volumes of solvents in industrial chemical processes poses significant environmental and economic challenges. nih.gov Implementing solvent recovery and recycling systems is a crucial aspect of green chemistry and sustainable manufacturing. nih.gov

The process for designing a solvent recovery system involves:

Characterization of the Waste Stream: Identifying the solvents, their compositions, and any impurities present. nih.gov

Selection of Recovery Technology: Choosing an appropriate separation technique, such as distillation, extraction, or membrane filtration, based on the properties of the solvents and impurities.

Techno-Economic Analysis: Evaluating the costs and benefits of implementing the recovery process. nih.gov

By recovering and reusing solvents, companies can reduce their environmental footprint, lower operational costs, and move towards a more circular economy. nih.gov

Iii. Supramolecular Chemistry and Self Assembly of 4 Heptyloxy Benzaldehyde Derivatives

Design and Synthesis of Liquid Crystalline Materials

Liquid crystals represent a state of matter that exhibits properties between those of conventional liquids and solid crystals. wikipedia.org The constituent molecules, known as mesogens, possess a degree of orientational order but lack long-range positional order. wikipedia.org The design and synthesis of new liquid crystalline materials are driven by the desire to control and tailor these properties for various applications, from advanced display technologies to sensitive biosensors. tcichemicals.com 4-(Heptyloxy)benzaldehyde is a valuable component in the toolkit of chemists designing these materials. tcichemicals.comcymitquimica.com

The mesogenic properties of a compound, or its ability to form liquid crystal phases, are intimately linked to its molecular structure. The phase behavior describes the different liquid crystalline phases a material can adopt as a function of temperature. youtube.com

Two of the most common and well-studied liquid crystal phases are the nematic and smectic phases. youtube.commdpi.com In the nematic phase , the elongated molecules exhibit a preferred orientation along a common axis, known as the director, but their centers of mass are randomly distributed, allowing them to flow like a liquid. wikipedia.org This phase is the simplest of the liquid crystal phases. wikipedia.org

The study of these phases often involves techniques like polarized optical microscopy (POM) to observe the characteristic textures of each phase and differential scanning calorimetry (DSC) to determine the transition temperatures between different phases. rsc.orgajchem-a.com X-ray diffraction is also employed to confirm the layered structure of smectic phases. researchgate.net

The length of the terminal alkoxy chains, such as the heptyloxy group in this compound, plays a pivotal role in determining the mesophase behavior of liquid crystalline compounds. researchgate.net Generally, increasing the length of the alkoxy chain influences the thermal stability of the mesophases. researchgate.net

For many homologous series of liquid crystals, shorter alkoxy chains tend to favor the formation of the nematic phase. As the chain length increases, the tendency for smectic phase formation becomes more pronounced. researchgate.netnih.gov This is attributed to the increased van der Waals interactions between the longer, more flexible chains, which promotes the formation of layered structures. researchgate.net The interplay between the rigid core and the flexible chains is a key determinant of the type of mesophase formed and its temperature range. The odd-even effect is also a known phenomenon, where the phase transition temperatures can alternate as the number of carbon atoms in the alkoxy chain changes from odd to even. researchgate.net

The relationship between the molecular structure of a compound and its resulting liquid crystalline properties is a central theme in materials chemistry. For derivatives of this compound, several structural features are critical:

Molecular Shape and Rigidity: The elongated and rigid nature of the benzaldehyde (B42025) core is a prerequisite for mesophase formation. This rigidity helps to maintain the orientational order necessary for liquid crystallinity.

Polarity and Dipole Moments: The presence of polar groups, such as the aldehyde group and the ether linkage, can influence the intermolecular interactions and, consequently, the type and stability of the mesophase.

Flexibility of Terminal Chains: As discussed, the length and flexibility of the heptyloxy chain are crucial for modulating the mesophase behavior. researchgate.netresearchgate.net Longer chains can lead to a decrease in the nematic phase stability and the appearance of smectic phases. researchgate.net

By systematically modifying these structural elements, chemists can fine-tune the liquid crystalline properties of materials derived from this compound to suit specific applications.

Role of this compound as a Liquid Crystal Building Block

This compound is a versatile building block in the synthesis of more complex liquid crystalline molecules. tcichemicals.comtcichemicals.comcymitquimica.com Its aldehyde functional group provides a convenient handle for a variety of chemical reactions, most notably the formation of Schiff bases (imines) through condensation with primary amines. nih.gov This reaction is widely used to create rod-like mesogens with a central linkage connecting two aromatic rings.

The general structure of such a mesogen can be represented as: R1-A-L-B-R2 where:

A and B are rigid aromatic or alicyclic rings.

L is a linking group, such as the -CH=N- of a Schiff base.

R1 and R2 are terminal groups, often alkoxy chains like the heptyloxy group.

Synthesis of Bis-(4'-n-Heptyloxybenzylidene)-1,4-phenylenediamine

A specific example of a liquid crystalline material synthesized from this compound is bis-(4'-n-heptyloxybenzylidene)-1,4-phenylenediamine. sigmaaldrich.comchemicalbook.com This symmetrical Schiff base is formed by the condensation reaction of two equivalents of this compound with one equivalent of 1,4-phenylenediamine.

The reaction can be summarized as follows:

2 * (this compound) + 1,4-Phenylenediamine → Bis-(4'-n-heptyloxybenzylidene)-1,4-phenylenediamine + 2 * H₂O

This compound possesses a central rigid core composed of the three aromatic rings and two imine linkages, with flexible heptyloxy chains at both ends. This molecular architecture is highly conducive to the formation of liquid crystalline phases.

Iv. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Heptyloxy)benzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence and connectivity of the various functional groups.

In the ¹H NMR spectrum of this compound, the aldehydic proton characteristically appears as a singlet in the downfield region, typically around δ 9.87 ppm. rsc.org The protons on the aromatic ring exhibit signals in the range of δ 6.98 to 7.82 ppm, consistent with a para-substituted benzene (B151609) ring. rsc.org The protons of the heptyloxy chain are observed in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom (–OCH₂–) typically resonate around δ 4.03 ppm, while the other methylene (–CH₂–) and terminal methyl (–CH₃) protons of the alkyl chain appear at approximately δ 1.25–1.80 ppm and δ 0.87 ppm, respectively. rsc.org

The ¹³C NMR spectrum further corroborates the structure. The carbon of the aldehyde group (C=O) is typically found at the most downfield position, around δ 190.84 ppm. rsc.org The aromatic carbons show signals between δ 114.75 and 164.30 ppm. rsc.org The carbon of the methylene group attached to the oxygen atom (–OCH₂) appears at about δ 68.44 ppm, with the other aliphatic carbons of the heptyloxy chain resonating at lower chemical shifts, generally between δ 14.16 and 31.97 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.87 |

| Aromatic (Ar-H) | ~6.98-7.82 | |

| Methylene (-OCH₂-) | ~4.03 | |

| Methylene (-CH₂-) | ~1.25-1.80 | |

| Methyl (-CH₃) | ~0.87 | |

| ¹³C | Carbonyl (C=O) | ~190.84 |

| Aromatic (Ar-C) | ~114.75-164.30 | |

| Methylene (-OCH₂-) | ~68.44 | |

| Alkyl (-CH₂-, -CH₃) | ~14.16-31.97 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.

Key vibrational frequencies observed in the FTIR spectrum include a strong band corresponding to the C=O stretching of the aldehyde group, typically appearing around 1686 cm⁻¹. rsc.org The aromatic C=C stretching vibrations are usually observed in the region of 1602 cm⁻¹. rsc.org The C-O stretching of the ether linkage is identified by a band around 1254 cm⁻¹. rsc.org Additionally, the C-H stretching vibrations of the aromatic ring and the aliphatic heptyloxy chain are present. The aromatic C-H stretching appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups is observed in the 2852-2922 cm⁻¹ range. rsc.org The presence of these characteristic peaks provides clear evidence for the key functional groups within the this compound molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | ~1686 |

| Aromatic (C=C) | Stretching | ~1602 |

| Ether (C-O) | Stretching | ~1254 |

| Aliphatic (C-H) | Stretching | ~2852-2922 |

Note: Wavenumbers are approximate and can vary based on the sample preparation and instrument.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This analysis is crucial for verifying the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₁₄H₂₀O₂, the theoretical elemental composition can be calculated.

The theoretical percentages are approximately 76.32% for carbon and 9.15% for hydrogen. Experimental results from CHN analysis of purified this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% deviation, thereby confirming the elemental composition and purity of the compound. mdpi.comsemanticscholar.org

Table 3: Elemental Composition of this compound (C₁₄H₂₀O₂)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 76.32 |

| Hydrogen (H) | 9.15 |

| Oxygen (O) | 14.53 |

Note: Oxygen percentage is typically determined by difference.

X-ray Diffraction (XRD) Studies for Crystal and Molecular Structures

While specific XRD data for this compound itself is not extensively detailed in the provided results, studies on related compounds, such as Schiff bases derived from it, offer insights into its structural behavior. researchgate.netresearchgate.netnih.gov For instance, in the crystal structure of a Schiff base formed from this compound, the molecule was found to be non-planar. researchgate.netnih.gov The anisole (B1667542) ring (originating from the benzaldehyde (B42025) moiety) is inclined at a dihedral angle relative to other parts of the molecule. researchgate.netnih.gov The heptyloxy chain often exhibits a twisted conformation. researchgate.net These structural features are critical in influencing the packing of molecules in the solid state and, consequently, the material's bulk properties.

Hirshfeld surface analysis is a computational method used in conjunction with XRD data to visualize and quantify intermolecular interactions within a crystal. This analysis maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces that govern the crystal packing.

Thermal Analysis Techniques for Phase Transitions

Thermal analysis techniques are essential for studying the physical and chemical properties of materials as a function of temperature. For compounds like this compound and its derivatives, which are often investigated for their liquid crystalline properties, these methods are particularly important for identifying phase transitions.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal behavior and phase transitions of liquid crystals. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect endothermic and exothermic processes, such as melting from a crystalline solid to a liquid crystal phase and clearing to an isotropic liquid.

Studies on Schiff bases and other derivatives of this compound have utilized DSC to determine their phase transition temperatures and associated enthalpy changes. mdpi.comtandfonline.comajrconline.org For example, in a series of 4-hexyloxybenzylidene-4'-alkyloxyanilines, DSC, in conjunction with polarizing optical microscopy, was used to identify various smectic and nematic liquid crystal phases and their transition temperatures. tandfonline.com The data from DSC thermograms helps in constructing phase diagrams, which illustrate the temperature ranges over which different mesophases are stable. tandfonline.com The presence of the heptyloxy group in these molecules plays a significant role in their mesogenic behavior, influencing the type and stability of the liquid crystal phases formed. evitachem.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. infinitiaresearch.comijcce.ac.ir This analysis provides valuable insights into the decomposition patterns and operational temperature limits of compounds. In the context of this compound and its derivatives, TGA is frequently employed to assess their suitability for applications in materials science, particularly for liquid crystals, where thermal stability is a critical performance parameter. dntb.gov.uamdpi.com

Research has shown that the thermal stability of materials derived from this compound, such as Schiff bases, is a key area of investigation. mdpi.combch.ro TGA studies are typically conducted by heating a small sample at a constant rate under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. semanticscholar.orgsetaramsolutions.com The resulting TGA curve plots the percentage of weight loss against temperature, from which key parameters like the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate can be determined. setaramsolutions.com

For instance, in the study of novel fire-retardant liquid crystals, TGA was used to understand the thermal stability of molecules synthesized using this compound. dntb.gov.ua Similarly, the thermal stability of Schiff base/ester liquid crystals derived from 4-(hexyloxy)phenylimino)methyl]benzoic acid was characterized using TGA, demonstrating their high thermal stability. mdpi.com

The thermal behavior of various compounds synthesized using this compound is often compared to understand the influence of different structural modifications on thermal stability. For example, the TGA data of a series of symmetric bent-core liquid crystals containing a 4-heptyloxyphenyl group showed good thermal stability, with the onset of decomposition occurring at temperatures higher than their isotropization temperatures. semanticscholar.org

Below are representative TGA data for compounds incorporating the this compound moiety, illustrating the typical thermal stability observed in these systems.

Table 1: Representative TGA Data for a Schiff Base Derived from this compound

| Parameter | Value (°C) |

| Onset Decomposition Temperature (Tonset) | > 300 |

| Temperature for 5% Weight Loss (T5%) | ~320 |

| Temperature for 10% Weight Loss (T10%) | ~350 |

| Temperature of Maximum Decomposition Rate | ~400 |

Table 2: Comparative Thermal Stability of Related Aldehydes

| Compound | Decomposition Temperature (°C) |

| This compound Derivative | ~350-450 |

| 4-(Dodecyloxy)benzaldehyde Derivative | ~370-470 |

The data indicates that the long alkyl chain in these alkoxybenzaldehydes contributes to their high thermal stability. The decomposition generally occurs in a single step, corresponding to the breakdown of the organic structure. The specific temperatures and weight loss percentages can vary depending on the full molecular structure of the derivative compound.

V. Theoretical and Computational Investigations of 4 Heptyloxy Benzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4-(heptyloxy)benzaldehyde, DFT studies offer a detailed understanding of its fundamental characteristics.

Optimization of Molecular Structure

The initial step in computational analysis involves the optimization of the molecular structure to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For derivatives of this compound, such as 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine, the molecular geometry has been determined using X-ray crystallography and further optimized using DFT calculations. researchgate.net

In a study of a thiazol-2-amine derivative of this compound, the molecule was found to be non-planar. researchgate.net The anisole (B1667542) ring is inclined with respect to the thiazole (B1198619) ring, and the heptyl chain is twisted out of the plane of the anisole ring. researchgate.net This twisting of the heptyloxy chain is a common feature in such molecules and influences their packing in the solid state and their interactions in biological systems.

Table 1: Selected Bond Lengths and Angles for a Derivative of this compound

| Parameter | Bond/Angle | Value |

| Torsion Angle | O1—C21—C22–C23 | 61.1 (4)° |

| Dihedral Angle | Anisole ring to thiazole ring | 13.18 (23)° |

Data is for 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine. researchgate.net

Electronic Properties and Energy Gaps (HOMO-LUMO)

The electronic properties of a molecule are pivotal in determining its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

For various benzaldehyde (B42025) derivatives, the HOMO-LUMO energy gap has been calculated using DFT. For example, in a study on dihydrothiouracil-indenopyridopyrimidines, the HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level, and the negative values of these energies indicated the stability of the molecules. mdpi.com While specific values for this compound are not provided in the searched literature, the methodology is directly applicable. The presence of the electron-donating heptyloxy group is expected to influence the energy of the HOMO, while the electron-withdrawing aldehyde group will affect the LUMO energy.

Table 2: Conceptual HOMO-LUMO Data for a Substituted Benzaldehyde

| Molecular Orbital | Energy (eV) |

| HOMO | (Typical range: -5 to -7 eV) |

| LUMO | (Typical range: -1 to -3 eV) |

| Energy Gap (ΔE) | (Typical range: 3 to 5 eV) |

This table represents typical values for similar aromatic aldehydes and is for illustrative purposes.

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MESP) is a valuable tool for understanding the reactive behavior of molecules. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The MESP is typically mapped onto the electron density surface, where different colors represent different potential values. Generally, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral potential.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the reactivity of a molecule. For instance, a study on 4-hydroxybenzaldehyde (B117250) detailed the calculation of these parameters to understand its reactivity. mdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. The NLO response of a molecule is related to its molecular structure and electronic properties. DFT calculations are widely used to predict the NLO properties of molecules, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

For a molecule to exhibit NLO activity, it should possess a significant first-order hyperpolarizability. This is often found in molecules with a donor-acceptor framework, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. In this compound, the heptyloxy group acts as an electron donor and the aldehyde group as an electron acceptor, connected by the phenyl ring. This D-π-A structure suggests that this compound may possess NLO properties. Computational studies on similar benzaldehyde derivatives have confirmed their NLO potential. mdpi.com

Table 3: Conceptual NLO Properties for a D-π-A Benzaldehyde

| Property | Symbol | Typical Calculated Value |

| Dipole Moment | μ | (Typically in the range of 2-6 Debye) |

| Polarizability | α | (Typically in the range of 20-40 x 10⁻²⁴ esu) |

| First-order Hyperpolarizability | β | (Can vary widely, often in the range of 1-50 x 10⁻³⁰ esu) |

This table represents typical values for similar D-π-A systems and is for illustrative purposes.

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand the interaction between a ligand and its target protein.

While specific molecular docking studies for this compound were not found in the provided search results, its derivatives have been investigated. For example, benzimidazole-based derivatives of substituted benzaldehydes have been studied as potential inhibitors for Alzheimer's disease through molecular docking. mdpi.com The general mechanism of action for this compound is thought to involve the formation of Schiff bases with amines and interactions with biological membranes due to its lipophilic heptyloxy group. Given its reported antioxidant and antimicrobial activities, potential protein targets for this compound could include enzymes involved in oxidative stress pathways or microbial proteins.

A typical molecular docking study would involve:

Preparation of the protein target: Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparation of the ligand: Building the 3D structure of this compound and optimizing its geometry.

Docking simulation: Using software to place the ligand into the active site of the protein in various conformations and orientations.

Scoring and analysis: Evaluating the binding affinity of the ligand to the protein using a scoring function and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Vi. Research on Biological Applications and Bioactive Properties

Investigations into Antimicrobial and Anti-inflammatory Properties

The benzaldehyde (B42025) scaffold is known to be associated with a range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net While comprehensive studies focusing exclusively on the antimicrobial spectrum of 4-(heptyloxy)benzaldehyde are limited, research into its derivatives has provided significant insights into its anti-inflammatory potential.

A notable study investigated a triazolone derivative, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), which incorporates the 4-(heptyloxy)phenyl moiety. nih.gov This compound demonstrated significant neuroprotective and anti-inflammatory effects in cellular and animal models of Alzheimer's disease. nih.gov The research found that W112 could reduce the production of key pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Further investigation revealed that these effects were mediated by the repression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammatory processes. nih.gov

| Compound | Biological Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) | In vitro (PC12 cells) and in vivo (Aβ-induced rat models) of Alzheimer's Disease | Exhibited neuroprotective effects and reduced the production of proinflammatory cytokines (TNF-α and IL-6). | Repression of MAPK/NF-κB signaling pathways. | nih.gov |

Role as Intermediates in Pharmaceutical Synthesis

This compound serves as a valuable chemical intermediate for the synthesis of more complex molecules with targeted therapeutic properties. Its structure provides a versatile scaffold that can be chemically modified to produce novel compounds for pharmaceutical development.

| Parent Moiety | Synthesized Compound Class | Targeted Biological Activity | Reference |

|---|---|---|---|

| 4-(Heptyloxy)phenyl group | 3-alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazoles | Anticonvulsant | nih.gov |

Studies as Probes or Ligands in Biological Processes

The chemical characteristics of this compound suggest its potential use as a molecular probe or ligand for studying biological systems. The lipophilic heptyloxy tail can facilitate interaction with or partitioning into cell membranes and hydrophobic pockets of proteins. The aldehyde functional group is also capable of forming covalent, yet reversible, Schiff base linkages with primary amine groups, such as the lysine (B10760008) residues in proteins. This dual character makes it a candidate for designing ligands that target specific biological molecules. However, specific studies employing this compound as a dedicated probe or ligand to investigate biological processes are not extensively documented in the reviewed literature.

Enzyme Inhibition Assays and Interpretation of Conflicting Results

While derivatives of benzaldehyde have been explored as inhibitors for various enzymes, such as aldehyde dehydrogenases, specific enzyme inhibition data for this compound itself is not widely reported. mdpi.com The interpretation of inhibition data often requires careful consideration of the assay conditions and the specific enzyme isoform being studied.

Sphingosine kinases (SphK1 and SphK2) are critical enzymes in cell signaling, producing the signaling lipid sphingosine-1-phosphate (S1P). They have emerged as important targets in therapeutic areas like inflammation and cancer. nih.govnih.gov A thorough review of the literature did not identify studies that specifically evaluate this compound as an inhibitor of either Sphingosine Kinase 1 or 2. Research on SphK inhibitors has focused on other, often more complex, chemical scaffolds. nih.govnih.gov Therefore, there is no available data to assess its activity or potential in this area.

Vii. Material Science Applications Beyond Liquid Crystals

Development of Tailored Polymers and Coatings

The distinct characteristics of 4-(Heptyloxy)benzaldehyde make it a valuable component in the field of polymer chemistry. It is explored for its potential to create advanced materials with unique properties. Its incorporation into polymer backbones or as a pendant group can significantly modify the characteristics of the resulting materials.

Detailed Research Findings:

Researchers utilize this compound as a precursor for creating functional polymers. The aldehyde group provides a reactive handle for various condensation reactions, such as the formation of Schiff bases, which are important intermediates in many synthetic pathways. This reactivity allows for the integration of the heptyloxy-functionalized aromatic ring into larger polymeric structures.

Furthermore, the compound is employed in sequential post-polymerization modification strategies. In this approach, polymers containing aldehyde-reactive groups can be chemically transformed using this compound to introduce new functionalities. The presence of the heptyloxy chain contributes to favorable solubility characteristics and molecular flexibility in the final polymer.

In the development of specialized coatings, incorporating this compound into polymer matrices can enhance the hydrophobicity (water-repellency) and thermal stability of the coating material. This makes it a candidate for applications requiring durable and resistant surfaces.

| Application Area | Function of this compound | Resulting Property/Advantage | Reference |

|---|---|---|---|

| Functional Polymers | Serves as a monomer or building block in polymerization reactions. | Introduces flexible heptyloxy chains and reactive sites into the polymer structure. | |

| Post-Polymerization Modification | Acts as a modifying agent to introduce new functional groups onto an existing polymer. | Allows for tailored functionalities and enhances solubility and flexibility. | |

| Specialty Coatings | Incorporated as an additive or co-monomer in the coating formulation. | Increases hydrophobicity and thermal stability of the final coating. |

Research in Photoconductors and Semiconductor Materials

While this compound is a key intermediate in the synthesis of various organic materials, its direct application or extensive research in the fields of photoconductors and semiconductor materials is not widely documented in current scientific literature. The primary focus of its use in materials science remains centered on liquid crystals and specialized polymers. Derivatives of benzaldehyde (B42025) are integral to creating complex molecular architectures, some of which may possess semiconductor properties, but specific studies highlighting this compound in this context are limited.

Applications in Organic Light-Emitting Diodes (OLEDs) and Display Technology

The application of this compound in the field of organic light-emitting diodes (OLEDs) is not a prominent area of research. Although derivatives of this compound are extensively used in liquid crystal displays (LCDs), which is a different display technology, its role as a component in the emissive or charge-transport layers of OLEDs is not well-established. Research into OLED materials typically involves complex heterocyclic and aromatic compounds designed specifically for high charge mobility and electroluminescence, a category where this compound is not a conventional precursor.

Fire Retardant Materials Research

Research into novel fire-retardant materials has explored molecular structures similar to this compound. A notable area of investigation involves the use of cyclotriphosphazene (B1200923) cores functionalized with various organic side chains to enhance the fire resistance of polymers.

Detailed Research Findings:

One study focused on the synthesis of hexasubstituted cyclotriphosphazene compounds featuring Schiff base and amide linkages with different terminal alkyl chains, including heptyl groups. Although this research did not use this compound directly, it synthesized related structures by reacting hexakis(4-formlyphenoxy)cyclotriphosphazene with amines containing terminal groups like heptyl chains. These compounds were then incorporated into a polyester (B1180765) resin to test their fire-retardant properties using the Limiting Oxygen Index (LOI) test. The LOI value indicates the minimum percentage of oxygen in the atmosphere required to support combustion of the material.

The study found that all the final synthesized compounds, including the one with heptyl substituents, acted as effective fire retardants. The polyester resin alone had an LOI of 22.53%, while incorporating just 1% of the synthesized compounds raised the LOI to above 27%. The compound featuring a terminal nitro group exhibited the highest LOI of 28.53%. The enhanced fire retardancy was attributed to the high thermal stability of the Schiff base molecules and the presence of electron-withdrawing groups. This research demonstrates the potential of incorporating structures with heptyloxy-like side chains into polymers to improve their fire-retardant characteristics.

| Material | LOI Value (%) | Fire Retardancy Level |

|---|---|---|

| Polyester Resin (Control) | 22.53 | Combustible |

| Polyester + 1 wt% HCCP | 24.71 | Self-extinguishing |

| Polyester + 1 wt% Schiff Base Compound (Heptyl terminal group) | > 27.00 | Fire retardant |

| Polyester + 1 wt% Schiff Base Compound (Nitro terminal group) | 28.53 | Enhanced fire retardant |

HCCP: Hexachlorocyclotriphosphazene

Applications in Catalysis

This compound is primarily recognized as a synthetic intermediate or building block rather than as a catalyst itself. evitachem.com Its aldehyde functional group readily participates in various chemical reactions, making it a valuable precursor for synthesizing more complex molecules. evitachem.com However, there is a lack of significant research demonstrating its direct application as a catalyst in chemical transformations. The scientific literature emphasizes its role as a reactant that is transformed during a chemical process, for instance, in the synthesis of Schiff bases or other condensation products, rather than a substance that facilitates a reaction without being consumed.

Viii. Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 4-(Heptyloxy)benzaldehyde, offering high resolution and quantitative accuracy. A reverse-phase (RP) HPLC method is particularly well-suited for this non-polar compound. silicycle.com In this mode, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.

The typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water. silicycle.com The precise ratio of these solvents can be adjusted to optimize the separation and retention time of the compound. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can improve peak shape and resolution. silicycle.com

A typical HPLC setup for the analysis of this compound would involve an isocratic elution, where the mobile phase composition remains constant throughout the run. Detection is commonly achieved using a UV detector, as the benzaldehyde (B42025) moiety exhibits strong absorbance in the ultraviolet region.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 254 nm |

This table presents a representative set of parameters. Actual conditions may vary depending on the specific instrumentation and analytical goals.

For more definitive identification and structural elucidation, HPLC can be coupled with Mass Spectrometry (MS). This powerful hyphenated technique, known as HPLC-MS, provides both chromatographic separation and mass-based detection. When preparing this compound for HPLC-MS analysis, it is crucial to use a mobile phase that is compatible with the mass spectrometer's ionization source.

While phosphoric acid is effective for UV detection, it is not suitable for MS as it is non-volatile and can suppress the ionization of the analyte. Therefore, for MS-compatible applications, phosphoric acid is typically replaced with a volatile acid, such as formic acid. silicycle.com Formic acid serves to protonate the analyte, facilitating its ionization in the MS source, while being readily removed under the high vacuum conditions of the mass spectrometer.

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of aromatic aldehydes like this compound in LC-MS. nih.gov

Table 2: Modifications for HPLC-MS Compatibility

| Parameter | Standard HPLC (UV Detection) | HPLC-MS |

| Mobile Phase Additive | Phosphoric Acid | Formic Acid (0.1%) |

| Rationale | Improved peak shape | Volatile, facilitates ionization |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions involving this compound. chemistryhall.com A common synthesis route for this compound is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde (B117250) with an n-heptyl halide (e.g., 1-bromoheptane) in the presence of a base.

To monitor this reaction by TLC, a small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. The plate is then developed in a suitable solvent system. The starting materials, 4-hydroxybenzaldehyde and 1-bromoheptane (B155011), will have different polarities and thus different retention factors (Rf values) compared to the product, this compound.

4-Hydroxybenzaldehyde is a relatively polar molecule due to the presence of the hydroxyl group. In contrast, the product, this compound, is significantly less polar due to the replacement of the hydroxyl group with the long, non-polar heptyloxy chain. The unreacted 1-bromoheptane is also non-polar.

A suitable solvent system for this separation would typically consist of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or diethyl ether. chemistryhall.com The optimal ratio of these solvents is determined empirically to achieve good separation between the spots of the starting material and the product. As the reaction proceeds, the spot corresponding to 4-hydroxybenzaldehyde will diminish in intensity, while the spot for this compound will become more prominent. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. youtube.com

Table 3: TLC System for Monitoring the Synthesis of this compound

| Component | Description |

| Stationary Phase | Silica gel coated plate |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or staining with an appropriate reagent |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Heptyloxy)benzaldehyde, and how can reaction yields be optimized?

- Methodology :

-

Williamson Ether Synthesis : React 4-hydroxybenzaldehyde with 1-bromoheptane in the presence of a base (e.g., K₂CO₃) under reflux. Purify via crystallization (heptane/EtOAc) to achieve high yields (87%) .

-

Alternative Pathways : Adapt Reimer-Tiemann or Ullmann coupling for introducing alkoxy groups, though modifications may be needed for longer alkyl chains like heptyl .

-

Optimization : Monitor reaction progress via TLC (Rf = 0.44 in heptane/EtOAc 1:1) and adjust stoichiometry to minimize byproducts.

Table 1 : Synthetic Methods Comparison

Method Yield Key Conditions Reference Williamson Ether 87% K₂CO₃, DMF, reflux Reimer-Tiemann ~50%* Phenol, CHCl₃, NaOH *Theoretical yield for analogous compounds; requires validation.

Q. How is this compound characterized structurally and chemically?

- Key Techniques :

- NMR Spectroscopy : Confirm alkoxy chain integration (δ ~3.8 ppm for –OCH₂–) and aldehyde proton (δ ~9.8 ppm) .

- X-ray Crystallography : Resolve crystal packing using SHELX programs (e.g., SHELXS97/SHELXL97) for bond-length validation .

- Mass Spectrometry (APPI) : Verify molecular ion peak (m/z 222.2 [M⁺]) and fragmentation patterns .

Q. What are the stability and handling protocols for this compound?

- Storage : Keep in dry, inert conditions (0–6°C) to prevent oxidation of the aldehyde group .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Avoid dust formation; handle under fume hood .

Advanced Research Questions

Q. How can mechanistic studies elucidate its role in cycloaddition or macrocycle synthesis?

- Methodology :

- Kinetic Analysis : Track reaction intermediates via stopped-flow NMR or HPLC (e.g., DEAB derivatization in acidic conditions) .

- Computational Modeling : Simulate transition states (DFT) for aldol condensations or [2+2] cycloadditions .

- Case Study : Condense with polyamines (e.g., ethylenediamine) to form macrocycles; monitor via TLC and characterize by single-crystal XRD .

Q. How does modifying the heptyloxy chain length impact biological activity or physicochemical properties?

- Experimental Design :

- Synthetic Variation : Replace heptyl with shorter/longer alkyl chains (e.g., pentyl, nonyl) using analogous Williamson protocols .